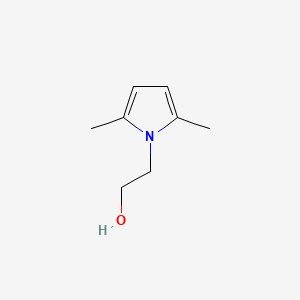

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREYOJNLKFSXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232499 | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83662-06-0 | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83662-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sustainable Synthesis:a Major Research Focus is the Development of Environmentally Benign and Efficient Synthetic Routes. This Includes One Pot Processes That Minimize Waste and Energy Consumption, Often Starting from Renewable Resources.mdpi.coma Recent Study Detailed a One Pot, Two Step Synthesis of Ethanol Pyrrole from 2,5 Dimethylfuran and Ethanolamine with a High Reaction Yield 93% and Excellent Atom Economy.mdpi.com

Table 2: Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol and Related Amino Alcohol Derivatives

| Pyrrole (B145914) Compound | Amine Precursor | 1,4-Dicarbonyl Precursor | Reported Yield |

|---|---|---|---|

| This compound (EP) | Ethanolamine (B43304) | 2,5-Hexanedione (B30556) | 93% |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (SP) | Serinol | 2,5-Hexanedione | 96% |

| 3-(2,5-Dimethyl-1H-pyrrol-1-yl)propane-1,2-diol | Isoserinol | 2,5-Hexanedione | 92% |

Data sourced from a 2024 study on one-pot synthesis from 2,5-dimethylfuran (B142691). mdpi.com

Materials Science and Functional Applications:while Direct Applications of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Ethanol Are Still Being Explored, Research on Its Close Analogs Provides a Clear Trajectory. the Primary Application Being Investigated is Its Use, or the Use of Its Thiol Counterpart, As a Coupling Agent or Surface Modifier for Fillers in Rubber Composites.mdpi.combroader Research into the 2,5 Dimethyl 1h Pyrrol 1 Yl Scaffold Shows Significant Interest in Medicinal Chemistry. Various Derivatives Are Being Synthesized and Evaluated for a Range of Biological Activities, Including As Antibacterial, Antitubercular, and Enzyme Inhibitors.nih.govnih.govfor Example, New Benzohydrazide Derivatives Containing the 4 2,5 Dimethyl 1h Pyrrol 1 Yl Moiety Have Been Synthesized and Shown to Act As Dual Inhibitors of Enzymes Crucial for Bacterial Survival.nih.govthis Indicates a Potential, Though Not Yet Directly Explored, Trajectory for Biological Evaluation of Ethanol Substituted Pyrroles.

Strategies for the Construction of the Pyrrole (B145914) Ring System

The formation of the 2,5-dimethylpyrrole nucleus is a critical step in the synthesis of the target molecule. Several classical and modern synthetic reactions are employed for this purpose, with the Paal-Knorr reaction being a cornerstone methodology.

Paal–Knorr Reaction Condensation Approaches and Variations

The Paal-Knorr synthesis is a widely utilized and versatile method for preparing substituted pyrroles. wikipedia.org It involves the condensation reaction between a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (B30556), and a primary amine, which for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol is ethanolamine (B43304). acs.orgalfa-chemistry.com The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. wikipedia.orgresearchgate.net This is followed by an intramolecular cyclization where the amine attacks the second carbonyl group, leading to a dihydroxy-tetrahydropyrrole intermediate. wikipedia.org Subsequent dehydration of this intermediate yields the final pyrrole ring. wikipedia.orgresearchgate.net

Various modifications to the classical Paal-Knorr reaction have been developed to improve yields, reduce reaction times, and employ milder conditions. wikipedia.org These include the use of different catalysts and reaction media. For instance, the reaction can be catalyzed by a range of Brønsted and Lewis acids. alfa-chemistry.com

| Feature | Description | References |

|---|---|---|

| Reactants | 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) and a primary amine (e.g., ethanolamine). | acs.orgalfa-chemistry.com |

| Conditions | Typically neutral or weakly acidic. Can be accelerated with weak acids like acetic acid. | organic-chemistry.org |

| Mechanism | Involves formation of a hemiaminal, intramolecular cyclization, and subsequent dehydration. | wikipedia.orgresearchgate.net |

| Versatility | A wide range of substituted pyrroles can be synthesized by varying the dicarbonyl and amine starting materials. | wikipedia.org |

One-Pot, Two-Step Conversion from Furan (B31954) Derivatives

A sustainable and efficient route to 2,5-disubstituted pyrroles involves a one-pot, two-step process starting from 2,5-dimethylfuran (B142691). mdpi.com This method aligns with green chemistry principles by utilizing a bio-sourced starting material. mdpi.com

The first step is the acid-catalyzed ring-opening of 2,5-dimethylfuran to produce the key intermediate, 2,5-hexanedione. mdpi.comguidechem.com This hydrolysis is typically carried out in the presence of a sub-stoichiometric amount of a mineral acid, such as sulfuric acid, and a stoichiometric amount of water. mdpi.com The reaction can be performed at moderate temperatures, for example, 50 °C over 24 hours, to achieve a high yield of 2,5-hexanedione. mdpi.com Other reported methods for this conversion include hydrolysis in dilute acid at higher temperatures (90-110°C). guidechem.com

In the second step, the resulting 2,5-hexanedione is directly reacted with a primary amine via the Paal-Knorr condensation to form the pyrrole ring. mdpi.com A key advantage of this one-pot approach is that the 2,5-hexanedione intermediate does not require purification before the subsequent cyclization step. mdpi.com This process is characterized by high carbon efficiency and a low E-factor (environmental factor), making it an attractive pathway for sustainable chemical production. mdpi.com

Other Cyclization and Ring-Formation Reactions

While the Paal-Knorr reaction is predominant, other cyclization methods for forming the pyrrole ring exist. These include the Hantzsch and Knorr pyrrole syntheses, which involve different starting materials and reaction pathways. tandfonline.comwikipedia.org The Hantzsch reaction utilizes α-chloromethyl ketones, β-ketoesters, and ammonia, while the Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester. tandfonline.comwikipedia.org Additionally, various transition metal-catalyzed reactions have been developed for the synthesis of substituted pyrroles. organic-chemistry.org

Attachment and Derivatization of the Ethanolamine Side Chain

The introduction of the ethanolamine side chain to the 2,5-dimethylpyrrole core is most directly achieved through the Paal-Knorr reaction, where ethanolamine itself serves as the primary amine reactant. mdpi.com This one-step process simultaneously constructs the pyrrole ring and attaches the desired N-substituted side chain.

Alternatively, derivatization of a pre-formed 2,5-dimethylpyrrole can be undertaken. This would typically involve the reaction of 2,5-dimethylpyrrole with a suitable electrophile containing the ethanol (B145695) functionality, such as 2-bromoethanol. This nucleophilic substitution reaction would attach the ethanol side chain to the nitrogen atom of the pyrrole ring.

Optimization of Synthetic Conditions and Process Intensification

Significant research efforts have been directed towards optimizing the synthesis of N-substituted pyrroles, including this compound, with a focus on improving efficiency, reducing environmental impact, and enabling larger-scale production.

Solvent-Free Synthesis and Green Chemistry Principles

In line with the principles of green chemistry, solvent-free synthesis methods for N-substituted pyrroles have gained considerable attention. tandfonline.comresearchgate.net These methods eliminate the use of volatile organic compounds (VOCs), leading to safer and more environmentally benign processes. researchgate.net The Paal-Knorr reaction can be effectively carried out under neat (solvent-free) conditions, often with just the 1,4-dicarbonyl compound and the primary amine. tandfonline.comrsc.org

Several catalytic systems have been developed to facilitate solvent-free Paal-Knorr reactions. These include the use of solid acid catalysts like silica-supported sulfuric acid, which can be easily separated and potentially reused. rgmcet.edu.in Other catalysts such as praseodymium(III) trifluoromethanesulfonate (B1224126) and various aluminas have also been shown to be effective under solvent-free conditions, providing excellent yields in short reaction times. tandfonline.commdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for process intensification in pyrrole synthesis. researchgate.netorganic-chemistry.orgpensoft.net Microwave irradiation can significantly accelerate the Paal-Knorr reaction, leading to dramatically reduced reaction times and often improved yields compared to conventional heating methods. acs.orgpensoft.net This rapid heating can be particularly advantageous for high-throughput synthesis and library generation. acs.org Microwave-assisted syntheses have been successfully applied to the Paal-Knorr condensation of 1,4-diketones with various amines, demonstrating the broad applicability of this technology. acs.orgorganic-chemistry.org The use of microwave heating in conjunction with solvent-free conditions represents a particularly green and efficient approach to pyrrole synthesis. pensoft.net

Furthermore, flow chemistry methods are being developed for the synthesis of pyrroles. ru.nl Microreactor technology allows for precise control over reaction parameters, leading to high yields and enabling straightforward scale-up from microgram to gram-scale production. ru.nl

| Approach | Key Features | Advantages | References |

|---|---|---|---|

| Solvent-Free Synthesis | Reaction conducted without a solvent, often with a catalyst. | Reduced waste, safer, environmentally friendly, simpler workup. | tandfonline.comresearchgate.nettandfonline.commdpi.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction mixture. | Drastically reduced reaction times, often higher yields, energy efficient. | acs.orgresearchgate.netorganic-chemistry.orgpensoft.net |

| Flow Chemistry | Continuous reaction in a microreactor system. | Precise control, high reproducibility, easy scalability, enhanced safety. | ru.nl |

Catalytic Approaches (e.g., Metal-Organic Frameworks, Acidic Catalysts)

The traditional Paal-Knorr synthesis often requires acidic conditions to facilitate the crucial cyclization and dehydration steps. wikipedia.org Contemporary research has expanded the catalytic toolbox to include a variety of sophisticated and reusable catalysts, moving beyond simple Brønsted acids.

Metal-Organic Frameworks (MOFs): MOFs have emerged as highly promising heterogeneous catalysts due to their exceptional porosity, high surface area, and tunable active sites. A zinc-based MOF, Zn2(OAB), has demonstrated remarkable catalytic activity in the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net This framework possesses a high density of Lewis acidic zinc sites, which are crucial for activating the carbonyl groups of the diketone, and basic –NH– groups that facilitate the reaction steps. researchgate.net In the synthesis of a related compound, 2,5-dimethyl-1-phenyl-1H-pyrrole, Zn2(OAB) achieved a 96% yield in just 16 minutes at 70°C, outperforming traditional homogeneous and other heterogeneous zinc-based catalysts like ZIF-8 and MOF-5. researchgate.net The large mesopore channels (24 Å) of such MOFs allow for easy diffusion of reactants and products, contributing to their high efficiency. researchgate.net

Acidic Catalysts: A wide spectrum of acidic catalysts has been successfully employed to promote the synthesis of pyrrole derivatives. These can be broadly categorized into homogeneous Brønsted acids, Lewis acids, and solid acid catalysts.

Brønsted and Lewis Acids: Homogeneous Brønsted acids like acetic acid, phosphoric acid, and p-toluenesulfonic acid are effective but can be difficult to separate from the reaction mixture. mdpi.comresearchgate.net Lewis acids, particularly metal halides such as iron(III) chloride (FeCl₃), indium(III) chloride (InCl₃), and zirconium(IV) chloride (ZrCl₄), have shown excellent catalytic performance. mdpi.comorganic-chemistry.org An iron-catalyzed Paal-Knorr condensation using FeCl₃ in water provides an economical and environmentally benign route, with the probable mechanism involving the in-situ generation of HCl from the hydrolysis of FeCl₃, which acts as the active catalyst. organic-chemistry.org

Solid and Supported Acid Catalysts: To overcome the limitations of homogeneous catalysts, significant research has focused on solid acid alternatives which offer easier recovery and recyclability. researchgate.net

Aluminas: Commercially available aluminas, such as CATAPAL 200, have proven to be low-cost, efficient heterogeneous catalysts for solvent-free Paal-Knorr reactions. mdpi.comresearchgate.net The high catalytic activity of CATAPAL 200 is attributed to its high percentage of Brønsted–Lewis acid sites (23%) and large pore diameter (37.8 nm), which effectively catalyze the condensation and dehydration steps. researchgate.net

Supported Catalysts: Supporting Lewis acids on solid materials enhances their stability and activity. mdpi.com Examples include polystyrene-supported aluminum trichloride (B1173362) (PS/AlCl₃) and silica-supported bismuth(III) chloride (BiCl₃/SiO₂), which act as reusable heterogeneous catalysts, providing high yields under relatively mild conditions. mdpi.comresearchgate.net

Carbon Allotropes: A patented process for a structurally similar compound, 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, utilizes carbon allotropes like graphene oxide or multiwall carbon nanotubes (MWCNTs) as catalysts in a solvent-free reaction, highlighting a novel, metal-free catalytic approach. google.comgoogle.com

Yield Enhancement and Atom Economy Considerations

Improving reaction yield and maximizing atom economy are central goals in modern synthetic chemistry. The Paal-Knorr synthesis is inherently atom-economical, as its only byproduct is water. rgmcet.edu.in However, the choice of catalyst and reaction conditions plays a critical role in maximizing the yield of this compound.

Solvent-free conditions are particularly effective for yield enhancement. The reaction between 2,5-hexanedione and an amine catalyzed by CATAPAL 200 alumina (B75360) under solvent-free conditions at 60°C afforded N-substituted pyrroles in yields up to 97%. researchgate.net Optimizing the reaction time is also crucial; for the synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole, increasing the reaction time from 30 to 45 minutes raised the yield from 80% to 96%, while longer times led to a decrease due to byproduct formation. researchgate.net

A one-pot, two-step process starting from 2,5-dimethylfuran (DF) offers an alternative pathway with 100% carbon economy. nih.gov This method first involves the acid-catalyzed ring-opening of DF to produce 2,5-hexanedione, which then reacts in situ with a primary amine to form the pyrrole ring. nih.gov This approach leverages a bio-based starting material, further enhancing the green credentials of the synthesis.

The following table summarizes the yields obtained for N-substituted pyrroles using various catalytic systems, demonstrating the impact of the catalyst on reaction efficiency.

Chemo- and Regioselectivity in the Synthesis of this compound

Selectivity is a fundamental challenge in organic synthesis that dictates the formation of a specific desired product over other possible isomers or side products. In the synthesis of this compound via the Paal-Knorr reaction, both chemo- and regioselectivity are exceptionally high due to the nature of the reactants.

Regioselectivity: Regioselectivity concerns the specific orientation of a reaction at different possible sites. For the Paal-Knorr synthesis of the target molecule, the issue of regioselectivity in the cyclization step is obviated by the use of a symmetric 1,4-dicarbonyl compound, 2,5-hexanedione. wikipedia.orgnih.gov Because the two carbonyl groups are chemically equivalent, the initial attack of the amine and the subsequent ring closure can only lead to a single constitutional isomer, the 2,5-dimethyl-substituted pyrrole. If an unsymmetrical diketone were used, a mixture of regioisomeric pyrroles would likely be formed, complicating the purification process and lowering the yield of the desired product.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. The synthesis of this compound involves two key reactants with multiple functional groups: 2,5-hexanedione (two carbonyls) and ethanolamine (a primary amine and a primary alcohol). The reaction demonstrates high chemoselectivity:

Amine vs. Alcohol Reactivity: The primary amine of ethanolamine is a significantly stronger nucleophile than its hydroxyl group under neutral or weakly acidic conditions. Consequently, the amine selectively attacks the carbonyl groups of 2,5-hexanedione to form the hemiaminal and subsequent imine intermediates, which is the productive pathway to the pyrrole ring. wikipedia.orgorganic-chemistry.org The hydroxyl group does not compete in this initial step.

Pyrrole vs. Furan Formation: The Paal-Knorr reaction can, under certain conditions, yield furans instead of pyrroles. The outcome is highly dependent on the reaction pH. In the presence of a primary amine and under neutral or weakly acidic conditions, pyrrole formation is heavily favored. organic-chemistry.org However, at a pH below 3, protonation of the amine reduces its nucleophilicity, and the reaction pathway shifts towards an acid-catalyzed intramolecular cyclization of the enolized diketone, leading to the formation of a furan as the major product. organic-chemistry.org Therefore, controlling the acidity is paramount for ensuring the chemoselective synthesis of the desired pyrrole.

Investigations into Chemical Reactivity and Transformation Mechanisms of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Ethanol

Reactions Involving the Pyrrole (B145914) Nucleus

The 2,5-dimethylpyrrole ring is an aromatic, electron-rich heterocycle. The presence of two methyl groups at the α-positions (C2 and C5) sterically hinders these sites and electronically activates the β-positions (C3 and C4) for electrophilic attack. The nitrogen atom's lone pair is integral to the aromatic π-system, which significantly influences the ring's reactivity.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution:

The pyrrole nucleus in N-substituted 2,5-dimethylpyrroles is highly susceptible to electrophilic aromatic substitution, which occurs preferentially at the electron-rich and sterically accessible β-positions (C3 and C4). thieme-connect.de Due to the strong electron-donating nature of the pyrrole nitrogen, the ring is significantly activated compared to benzene. jk-sci.com

A classic example of this reactivity is the Vilsmeier-Haack reaction, which introduces a formyl group onto the pyrrole ring. jk-sci.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic compounds. thieme-connect.dejk-sci.com For N-substituted 2,5-dimethylpyrroles, formylation occurs at the C3 position.

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Electron-Rich Arenes (general) | DMF, POCl₃ | 0°C to 80°C | Aryl-aldehyde | Varies | jk-sci.com |

| Thienylpyrroles | Vilsmeier Reagent | Not specified | Formylation on pyrrole ring | Preferential | thieme-connect.de |

| 1-Vinylpyrroles | Vilsmeier Reagent (DMF/POCl₃) | 0-5°C to 20°C, 1-2 h | 1-Vinylpyrrole-2-carbaldehydes | Good | organic-chemistry.org |

Friedel-Crafts acylation is another important electrophilic substitution, though it can be complicated by the Lewis acid catalyst complexing with the pyrrole nitrogen. researchgate.net Despite this, successful acylations of pyrrole derivatives have been reported under specific conditions. researchgate.net

Nucleophilic Substitution:

The pyrrole ring in 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is highly resistant to nucleophilic substitution. The electron-rich nature of the aromatic system repels nucleophiles. Indeed, the 2,5-dimethylpyrrole group is intentionally used as a protecting group for primary amines precisely because of its stability towards strong bases and a variety of nucleophiles. rsc.orgrsc.orgrsc.org The protecting group is noted to be stable against reagents like organolithium compounds (BuLi) and Grignard reagents (RMgHal). rsc.org Nucleophilic attack on the pyrrole ring itself is not a characteristic reaction unless the ring is activated by potent electron-withdrawing substituents, which are absent in this compound.

Oxidative and Reductive Transformations

Oxidative Transformations:

Pyrroles, particularly alkyl-substituted ones, are known to be sensitive to atmospheric oxygen. 2,5-Dimethylpyrrole is observed to darken and gradually turn red upon standing, a change that is accelerated by exposure to air and light, indicating oxidative degradation. orgsyn.org This suggests that the pyrrole nucleus of this compound is also susceptible to oxidation, although specific studies on this molecule are limited.

Reductive Transformations:

The aromatic pyrrole ring is generally resistant to reduction under mild conditions. Catalytic hydrogenation can reduce the pyrrole ring, but this typically requires harsh conditions that would likely also affect other functional groups in the molecule. The stability of the 2,5-dimethylpyrrole group to strong reducing agents like lithium aluminum hydride (LiAlH₄) has been noted when it is used as a protecting group. mdma.ch This indicates that the pyrrole nucleus itself is not readily reduced.

Ring-Opening and Rearrangement Processes

The most significant transformation in this category is the deliberate ring-opening of the pyrrole nucleus to deprotect a primary amine. This reaction highlights the reversible nature of the Paal-Knorr synthesis used to form the pyrrole. The standard method for this transformation involves reacting the N-substituted 2,5-dimethylpyrrole with hydroxylamine (B1172632) hydrochloride. rsc.orgmdma.ch This process regenerates the primary amine and produces the dioxime of succindialdehyde. rsc.org

The efficiency of this deprotection (ring-opening) can be significantly improved by using microwave irradiation, which dramatically reduces reaction times. nih.gov Various conditions have been developed to achieve this transformation, allowing for the selective removal of the dimethylpyrrole group in the presence of other common amine protecting groups like Boc, Cbz, and Fmoc. nih.gov

| Conditions | Time | Yield |

|---|---|---|

| NH₂OH·HCl, EtOH/H₂O, Reflux (Conventional) | 40 h | 56% |

| NH₂OH·HCl, EtOH/H₂O, MW (150°C) | 1 h | 55% |

| 1.2 M HCl in EtOH, MW (120°C) | 10 min | 81% |

| 1.2 M HCl in EtOH, MW (150°C) | 5 min | 85% |

| TFA/H₂O (9:1), MW (120°C) | 10 min | 75% |

Reactivity of the Hydroxyl Group on the Ethanol (B145695) Moiety

The N-substituent of the title compound is an ethanol group, which possesses a primary hydroxyl (-OH) group. This group exhibits the typical reactivity of a primary alcohol.

Note: The outline specifies "Hydroxyl and Amino Groups on the Ethanolamine (B43304) Moiety". The title compound, this compound, contains a hydroxyl group but does not have a separate amino group on the ethanol side chain. The sole nitrogen atom is part of the aromatic pyrrole ring.

Esterification and Etherification Reactions

The primary hydroxyl group of this compound is expected to undergo standard alcohol reactions such as esterification and etherification.

Esterification: This reaction would involve treating the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form the corresponding ester. While specific literature detailing the esterification of this compound is sparse, related structures confirm the feasibility of this reaction. For instance, pyrrole derivatives containing both a hydroxyl group and an ester functionality on the N-substituent have been synthesized. nist.gov

Etherification: The formation of an ether from the hydroxyl group is also a plausible transformation. This could be achieved through methods like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Amidation and Alkylation of the Nitrogen Atom

These reactions are not applicable to the nitrogen atom in this compound. The nitrogen atom in a pyrrole ring is a tertiary amine equivalent and its lone pair of electrons is delocalized as part of the 6-π electron aromatic system.

Amidation: Amidation requires an N-H bond for a reaction with a carboxylic acid derivative. Since the pyrrole nitrogen in this N-substituted compound lacks a hydrogen atom, it cannot undergo amidation.

Alkylation: The pyrrole nitrogen is already tri-substituted (bonded to two ring carbons and the ethanol side chain). Further alkylation is not possible as it would require the nitrogen to form a fourth covalent bond, resulting in a positively charged quaternary ammonium (B1175870) salt and the loss of aromaticity in the pyrrole ring, a process that is energetically highly unfavorable.

Coordination Chemistry via Nitrogen and Oxygen Donor Sites

The molecular structure of this compound features two potential donor sites for coordination with metal ions: the nitrogen atom of the pyrrole ring and the oxygen atom of the terminal hydroxyl group. This dual functionality allows the molecule to act as a bidentate ligand, forming stable chelate complexes with various transition metals.

The coordination behavior of N-substituted pyrrole derivatives has been a subject of interest in coordination chemistry. While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the principles of its coordination can be inferred from related systems. For instance, Schiff base ligands derived from pyrrole-2-carbaldehyde readily form complexes with transition metals like Cu(II) and Co(II). nih.gov In these complexes, the pyrrole nitrogen and an imine nitrogen act as donor atoms. In the case of this compound, the lone pair of electrons on the pyrrole nitrogen and the lone pairs on the hydroxyl oxygen can engage in coordination.

The formation of a five- or six-membered chelate ring is a driving force for the coordination of such ligands. With this compound, a five-membered ring can be formed involving the metal center, the pyrrole nitrogen, the two carbon atoms of the ethyl bridge, and the oxygen atom. The stability of the resulting metallacycle would depend on factors such as the nature of the metal ion, the solvent system, and the presence of other competing ligands. Research on meridial and tridentate 2,5-di(2-pyridyl)pyrrolato ligands demonstrates the versatility of the pyrrole motif in forming stable metal complexes. nih.gov

The coordination of the hydroxyl group to a metal center would likely be accompanied by the deprotonation of the alcohol, particularly in the presence of a base, forming an alkoxide. This would result in a stronger M-O bond. The coordination environment around the metal would be completed by other ligands or solvent molecules. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, would be essential to unequivocally determine the coordination mode and geometry of any formed complexes.

Mechanistic Pathways of Complex Reactions Involving this compound

The reactivity of this compound is largely centered around the nucleophilicity of the pyrrole ring and the reactivity of the hydroxyl group. The formation of the 2,5-dimethylpyrrole moiety itself is a classic example of the Paal-Knorr synthesis.

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, ethanolamine. The mechanism of this reaction has been a subject of detailed investigation. mdpi.comresearchgate.netresearchgate.net It is generally accepted that the reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. mdpi.com The reaction is typically acid-catalyzed, which facilitates the dehydration steps. The use of an amino alcohol like ethanolamine introduces the N-(2-hydroxyethyl) substituent directly onto the pyrrole nitrogen.

Once formed, the 2,5-dimethylpyrrole ring can participate in various electrophilic substitution reactions, although the presence of the alkyl groups at the 2- and 5-positions directs substitution to the 3- and 4-positions. The electron-donating nature of the alkyl groups enhances the nucleophilicity of the pyrrole ring.

The hydroxyl group on the side chain can undergo typical alcohol reactions, such as esterification or etherification. For instance, reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base would yield the corresponding ester. These reactions would proceed via a standard nucleophilic acyl substitution mechanism.

In more complex transformations, both the pyrrole ring and the hydroxyl group can be involved. For example, in the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as a nucleophile. The interplay between the reactivity of the pyrrole ring and the side-chain functionality allows for the synthesis of more complex heterocyclic structures.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. 182.160.97

Hydrolytic Stability:

N-substituted pyrroles can exhibit varying degrees of hydrolytic stability depending on the nature of the substituent and the pH of the medium. Studies on bioconjugates containing a pyrrole moiety have shown that the stability is pH-dependent, with some compounds showing instability in acidic (pH 2.0) and neutral (pH 7.4) conditions. mdpi.com In acidic media, the pyrrole ring can be susceptible to protonation, which can lead to ring-opening or polymerization, a common degradation pathway for many pyrrole derivatives. researchgate.net The hydrolysis of ester groups attached to a pyrrole ring has also been observed to occur in both acidic and alkaline media. mdpi.com While the C-N bond linking the ethanol group to the pyrrole ring is generally stable, extreme pH conditions could potentially lead to its cleavage.

Oxidative Stability:

Pyrrole and its derivatives are known to be susceptible to oxidation. researchgate.netnih.gov The oxidation of pyrroles can lead to a variety of products, including the formation of polypyrrole, which is often observed as a black precipitate. researchgate.net The degradation pathway is influenced by the oxidant used (e.g., peroxides, singlet oxygen, ferric chloride) and the reaction conditions. researchgate.netnih.gov The presence of the electron-donating dimethyl groups on the pyrrole ring in this compound would likely increase its susceptibility to oxidation compared to unsubstituted pyrrole. The oxidation can lead to dearomatization of the pyrrole ring and the formation of pyrrolinone derivatives. rsc.org

Below is a table summarizing the expected stability of this compound under different chemical conditions, extrapolated from studies on related compounds.

| Condition | Expected Stability | Potential Degradation Products |

| Acidic (low pH) | Low to moderate | Polymerized pyrroles, ring-opened products |

| Neutral (pH 7) | Moderate | Slow degradation possible over time |

| Basic (high pH) | Moderate to high | Generally more stable than in acidic conditions |

| Oxidizing agents | Low | Polypyrroles, pyrrolinones, side-chain oxidation products |

| Elevated temperature | Moderate | Decomposition, potential for polymerization |

It is important to note that this table represents a qualitative assessment based on the general chemistry of pyrrole derivatives. Detailed experimental studies would be required to quantify the stability and fully elucidate the degradation pathways of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2,5 Dimethyl 1h Pyrrol 1 Yl Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assignment of the molecular structure.

A typical ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different sets of protons in the molecule. The methyl protons on the pyrrole (B145914) ring would appear as a sharp singlet, while the vinylic protons of the pyrrole ring would also produce a singlet due to their chemical equivalence. The methylene (B1212753) protons of the ethanol (B145695) substituent would show characteristic triplet signals due to coupling with each other and the hydroxyl proton, although the hydroxyl proton signal itself is often a broad singlet and its coupling may not always be resolved depending on the solvent and concentration. arkat-usa.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. This includes the methyl carbons, the pyrrole ring carbons (both substituted and unsubstituted), and the two carbons of the ethanol side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (pyrrole) | ~2.2 | ~13.0 |

| CH (pyrrole) | ~5.7 | ~105.0 |

| C (pyrrole) | - | ~128.0 |

| N-CH₂ | ~3.9 (t) | ~50.0 |

| CH₂-OH | ~3.7 (t) | ~62.0 |

| OH | Variable, broad | - |

Note: Predicted values are based on standard chemical shift tables and data for similar structures. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, multi-dimensional NMR experiments are employed. walisongo.ac.idyoutube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.comsdsu.edu For this compound, a key correlation would be observed between the two methylene groups of the ethanol side chain (N-CH₂ and CH₂-OH), appearing as a cross-peak in the COSY spectrum. This confirms their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edudiva-portal.org This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signal of the pyrrole methyl groups will show a correlation to the corresponding methyl carbon signal.

Correlations from the N-CH₂ protons to the adjacent carbons of the pyrrole ring, confirming the attachment of the ethanol side chain to the nitrogen atom.

Correlations from the pyrrole methyl protons to the adjacent pyrrole ring carbons.

Together, these multi-dimensional NMR techniques provide a comprehensive and unambiguous structural assignment of this compound.

The ethanol side chain of this compound is not rigid and can adopt various conformations due to rotation around the C-C and C-N single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. unibas.itcopernicus.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers between different conformers. beilstein-journals.org

For N-substituted pyrroles, hindered rotation around the N-aryl or N-alkyl bond can lead to the existence of different rotational isomers (rotamers) that may be observable by NMR. frontiersin.org In the case of this compound, variable temperature NMR studies could reveal information about the rotational barrier of the ethanol group relative to the pyrrole ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into averaged signals as the temperature is increased. beilstein-journals.org This analysis allows for the determination of the thermodynamic parameters of the conformational equilibrium.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uu.nl

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3300-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. arkat-usa.org Other key absorptions would include C-H stretching vibrations of the methyl and methylene groups just below 3000 cm⁻¹, and the C-O stretching vibration of the primary alcohol at approximately 1050 cm⁻¹. arkat-usa.orginrim.it The vibrations of the pyrrole ring would also be present, though they may be less distinct. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The C-C and C-N stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum. The symmetric C-H stretching vibrations of the methyl groups would also be prominent. The O-H stretch, while strong in the IR, is generally weak in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3300-3400 (broad) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| C=C (Pyrrole) | Stretching | ~1500-1600 |

| C-O (Alcohol) | Stretching | ~1050 |

| C-N (Pyrrole) | Stretching | ~1250-1350 |

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. unimi.it For this compound, with a molecular formula of C₈H₁₃NO, the theoretical monoisotopic mass is 139.099714 Da. chemspider.com HRMS can measure this mass with high accuracy, typically to within a few parts per million (ppm), which provides strong evidence for the proposed molecular formula and rules out other possibilities with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO |

| Theoretical Monoisotopic Mass | 139.099714 Da |

In mass spectrometry, molecules are ionized and then fragment in a characteristic manner. Analyzing these fragmentation patterns can provide valuable structural information. For this compound, under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 139 would be expected.

The fragmentation is likely to proceed through several key pathways:

Alpha-cleavage: A common fragmentation for alcohols is the cleavage of the bond alpha to the oxygen atom. In this case, cleavage of the C-C bond adjacent to the hydroxyl group would lead to the loss of a CH₂OH radical, resulting in a fragment ion at m/z 108.

Loss of water: Dehydration is another common fragmentation pathway for alcohols, which would produce a fragment ion at m/z 121 ([M-H₂O]⁺).

Cleavage of the N-C bond: The bond between the pyrrole nitrogen and the ethyl group can cleave, leading to the formation of a 2,5-dimethylpyrrole radical and a charged ethanol fragment, or more likely, the stable 2,5-dimethylpyrrolium cation at m/z 94.

Ring fragmentation: The pyrrole ring itself can undergo fragmentation, though this is often less favorable than the cleavage of side chains.

By carefully analyzing the masses and relative abundances of these fragment ions, the structure of the parent molecule can be confirmed.

X-ray Crystallography for Solid-State Structural Determination

No published studies detailing the single-crystal X-ray diffraction analysis of this compound were identified. Consequently, crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not available.

Other Advanced Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Similarly, a thorough search did not yield any specific studies on the UV-Vis spectroscopic analysis of this compound. Therefore, data regarding its maximum absorbance (λmax), molar absorptivity, and other characteristic electronic transition properties are not documented in the available literature. While spectroscopic data for the parent compound, 2,5-dimethyl-1H-pyrrole, and other derivatives exist, this information is not directly applicable to this compound.

Computational Chemistry and Theoretical Modeling of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol at the quantum mechanical level. These calculations provide a fundamental understanding of the molecule's behavior and characteristics.

Electronic Structure, Molecular Orbitals, and Charge Distribution

DFT calculations can elucidate the electronic structure of this compound, revealing the distribution of electrons and the nature of its chemical bonds. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in predicting the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into its kinetic stability and electronic excitation properties. Furthermore, mapping the electrostatic potential surface helps to identify regions of positive and negative charge, which are indicative of sites susceptible to electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

Note: The values presented in this table are hypothetical and illustrative of the data that would be generated by DFT calculations.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT methods are adept at predicting various spectroscopic parameters, which can be compared with experimental data to validate the computational model. For instance, theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the structural elucidation of this compound. The calculated vibrational frequencies in the IR spectrum correspond to specific molecular motions, while the computed chemical shifts in the NMR spectrum are sensitive to the local electronic environment of each nucleus.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| C=C stretch (IR) | 1550 cm⁻¹ | 1545 cm⁻¹ |

| O-H stretch (IR) | 3400 cm⁻¹ | 3390 cm⁻¹ |

| ¹H NMR (CH₃) | 2.1 ppm | 2.0 ppm |

| ¹³C NMR (C=C) | 125 ppm | 123 ppm |

Note: The values in this table are for illustrative purposes to show the comparison between predicted and experimental data.

Reaction Pathway and Transition State Analysis

DFT calculations are instrumental in exploring the potential reaction pathways of this compound. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products. The energy barrier associated with a transition state determines the kinetics of a reaction. This type of analysis is crucial for understanding the mechanisms of reactions involving this compound, such as its synthesis or degradation. For instance, the intramolecular cyclization or intermolecular condensation reactions can be modeled to predict their feasibility and outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can reveal the preferred conformations of the molecule and the nature of its interactions with other molecules, such as solvents or other reactants. mdpi.com By simulating the molecule in a solvent box, one can observe how the flexible ethanol (B145695) side chain orients itself and how intermolecular hydrogen bonds are formed and broken. mdpi.com This information is vital for understanding its physical properties like solubility and boiling point.

Quantitative Structure-Property Relationships (QSPR) for Non-biological Material Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the properties of a chemical based on its molecular structure. For this compound, QSPR could be employed to predict various non-biological material attributes. By correlating molecular descriptors (e.g., topological indices, quantum chemical parameters) with experimentally determined properties of a series of related pyrrole (B145914) compounds, a predictive model can be developed. This approach could be used to estimate properties such as refractive index, density, or thermal stability, which are important for material science applications.

Advanced Ab Initio Methods for High-Accuracy Property Prediction

For predictions requiring very high accuracy, advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise calculations of molecular energies, geometries, and other properties. cambridge.org These high-level calculations are particularly useful for benchmarking the results obtained from more approximate methods like DFT and for studying systems where electron correlation effects are particularly important. cambridge.org

Solvation Effects and Environmental Influence on Molecular Behavior of this compound

The molecular behavior of this compound is significantly influenced by its surrounding environment, particularly the solvent. Solvation effects can alter the compound's conformational preferences, electronic structure, and reactivity. Computational chemistry and theoretical modeling provide powerful tools to investigate these influences at a molecular level. By simulating the interactions between the solute (this compound) and solvent molecules, researchers can predict and understand its behavior in different media.

Theoretical investigations of solvation are broadly approached using two types of models: explicit and implicit solvent models. Explicit models treat individual solvent molecules, offering a detailed picture of solute-solvent interactions, but are computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to capture the bulk effects of the solvent.

A key aspect of the solvation of this compound is its potential for hydrogen bonding. The hydroxyl (-OH) group in the ethanol substituent can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyrrole ring can act as a hydrogen bond acceptor. The nature of the solvent will dictate the extent and strength of these interactions.

In protic solvents, such as water or ethanol, this compound can form strong hydrogen bonds. These interactions can stabilize the molecule and influence the orientation of the ethanol side chain relative to the pyrrole ring. In aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, the hydrogen bonding interactions will differ, primarily involving the solvent as a hydrogen bond acceptor.

Computational studies on similar molecules, like pyrrole and its derivatives, have shown that solvent polarity plays a crucial role in determining molecular properties. For instance, an increase in solvent polarity can lead to a larger dipole moment for the solute molecule, indicating a greater separation of charge. This, in turn, can affect the molecule's reactivity and its interaction with other molecules.

The conformational flexibility of the ethanol side chain is also subject to solvent effects. The dihedral angle between the pyrrole ring and the ethanol group can change depending on the solvent environment. Theoretical calculations can map the potential energy surface of this rotation in different solvents to identify the most stable conformations.

To illustrate the type of data generated in such computational studies, the following tables provide hypothetical results for this compound in various solvents.

Table 1: Calculated Solvation Free Energy and Dipole Moment of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase | 1.00 | 0.00 | 2.50 |

| n-Hexane | 1.88 | -2.54 | 2.85 |

| Dichloromethane | 8.93 | -5.87 | 3.98 |

| Acetonitrile | 37.50 | -7.92 | 4.85 |

| Dimethyl Sulfoxide | 46.70 | -8.45 | 5.12 |

| Water | 78.40 | -9.13 | 5.56 |

Note: The data in this table is illustrative and intended to represent the typical output of a computational chemistry study.

Table 2: Predicted Hydrogen Bond Distances and Angles for this compound with Water

| Hydrogen Bond | Atom 1 | Atom 2 | Distance (Å) | Angle (°) |

| O-H···O(water) | O (hydroxyl) | O (water) | 2.85 | 175.2 |

| N···H-O(water) | N (pyrrole) | H (water) | 2.98 | 168.9 |

Note: The data in this table is hypothetical and serves to exemplify the detailed geometric parameters that can be obtained from theoretical modeling.

Applications of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Ethanol in Materials Science and Industrial Processes

Role as a Monomer and Precursor in Polymer Chemistry

The bifunctional nature of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, possessing both a polymerizable pyrrole (B145914) core and a reactive primary alcohol, positions it as a key precursor in polymer chemistry.

This compound, also referred to as ethanol (B145695) pyrrole (EP), can be synthesized with high efficiency. researchgate.net One sustainable method involves a one-pot, two-step process starting from 2,5-dimethylfuran (B142691), which is first converted to 2,5-hexanedione (B30556) through an acid-catalyzed ring-opening reaction. researchgate.net The subsequent step is a Paal-Knorr reaction where 2,5-hexanedione reacts with a primary amine, in this case, ethanolamine (B43304), to form the N-substituted pyrrole ring. researchgate.net This process is noted for its high yield and excellent carbon efficiency, producing water as the only co-product, which aligns with the principles of green chemistry. researchgate.net

The presence of the pyrrole ring allows for polymerization through various mechanisms, including oxidative polymerization, to create polymers with conjugated backbones. The hydroxyl group provides a site for further reactions, such as condensation polymerization (e.g., polyester (B1180765) or polyurethane formation), enabling the incorporation of the pyrrole moiety into a wide range of polymer architectures. These pyrrole-containing polymers are investigated for their unique electronic and photochemical properties.

Table 1: Synthesis of this compound (EP) This table summarizes the yield and efficiency of the synthesis process for ethanol pyrrole (EP) as reported in recent research.

| Parameter | Value | Reference |

| Reaction Temperature | 155 °C | researchgate.net |

| Yield | 93% | researchgate.net |

| Atomic Economy (A.Ec) | 79% | researchgate.net |

| Atomic Efficiency (A.Ef) | 73% | researchgate.net |

| Reaction Mass Efficiency (RME) | 76% | researchgate.net |

| E-Factor | 0.101 | researchgate.net |

The functional hydroxyl group of this compound is instrumental in the development of advanced polymeric materials. This group allows the molecule to act as a coupling agent or surface modifier for inorganic fillers. For instance, similar pyrrole compounds with hydroxyl groups, like serinol pyrrole, have been shown to promote condensation reactions with silica (B1680970), improving its dispersion within polymer matrices without the need for additional catalysts or solvents. researchgate.net

This capability is applied in creating high-performance elastomer composites. By functionalizing fillers such as furnace carbon black, pyrrole compounds can enhance the interaction between the filler and the polymer matrix, leading to materials with reduced energy dissipation (lower Payne effect) and increased dynamic rigidity. researchgate.net This leads to improved performance in applications like tire compounds. researchgate.net The ability to graft these molecules onto material surfaces paves the way for creating composites with tailored mechanical and dynamic properties.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atom within the pyrrole ring and the oxygen atom of the ethanol group make this compound and its derivatives effective ligands for coordinating with metal ions.

Pyrrole-based structures are frequently incorporated into the design of ligands for metal catalysts. The 2,5-dimethyl-1H-pyrrol-1-yl group can act as a robust coordinating agent in organometallic complexes. A notable example is its incorporation into a sophisticated Molybdenum(VI) catalyst. In this complex, the pyrrole derivative serves as one of the key ligands that stabilize the high-oxidation-state metal center, which is active in catalytic transformations. Such complexes can function as either homogeneous catalysts when dissolved in the reaction medium or can be immobilized on a solid support to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The electronic properties and steric bulk of the dimethyl-pyrrol-1-yl group can be tuned to influence the activity and selectivity of the metallic center in catalytic processes like olefin polymerization.

Table 2: Example of a Catalyst Incorporating the 2,5-Dimethyl-1H-pyrrol-1-yl Moiety This table details a specific Molybdenum(VI) complex where the pyrrole derivative is a key ligand.

| Catalyst Name | Molecular Formula | CAS Number | Application Context | Reference |

| 2,6-Bis(1-methylethyl)benzenaminato(2-)(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI) | C₄₆H₅₀MoN₂O | 1703808-70-1 | Research Catalyst |

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. This process relies on chiral catalysts to selectively produce one enantiomer over the other. The compound this compound is itself an achiral molecule and therefore cannot directly function as a chiral ligand to induce asymmetry.

However, its structure serves as a valuable scaffold for the synthesis of more complex chiral ligands. The terminal hydroxyl group is a key functional handle that can be reacted with chiral molecules, for instance, through esterification with a chiral carboxylic acid or etherification. This modification would introduce a chiral center, transforming the achiral precursor into a chiral ligand. Such ligands, when complexed with a metal center, could then be applied in asymmetric catalysis. The development of chiral pyrrole-containing macrocycles and other ligands for copper-catalyzed reactions highlights the potential of the pyrrole framework in this field, suggesting that derivatives of this compound could be promising candidates for creating new catalytic systems. researchgate.net

Advanced Functional Materials Development (e.g., Sensors, Optoelectronic Materials)

The intrinsic properties of the pyrrole ring make it a component of interest for advanced functional materials. Pyrrole-based polymers are known for their electrical conductivity and unique photochemical characteristics, making them suitable as precursors for organic electronic materials.

The structure of this compound is well-suited for developing materials like chemical sensors and optoelectronic devices. The pyrrole nitrogen can interact with various analytes, and changes in the electronic structure of the pyrrole ring upon binding can be transduced into a detectable optical or electronic signal. Furthermore, the ability of the hydroxyl group to anchor the molecule to surfaces is advantageous for fabricating sensor arrays and thin-film devices. By forming self-assembled monolayers or by incorporation into larger coordination polymers, materials with tailored properties can be designed. For example, coordination polymers based on heterocyclic ligands can exhibit properties like tunable light emission, which is relevant for developing new optoelectronic materials. The combination of a responsive pyrrole core and a versatile functional group in this compound provides a platform for creating the next generation of smart materials.

Building Block in Organic Synthesis for Complex Chemical Structures

The molecular architecture of this compound, which combines a heterocyclic pyrrole ring with a reactive hydroxyl group, positions it as a significant building block in organic synthesis. This compound serves as a precursor for the creation of more elaborate molecules, including those with applications in pharmaceuticals and materials science.

The pyrrole moiety itself is a fundamental structural unit in a vast array of natural products and synthetic compounds with diverse biological activities. The Paal-Knorr synthesis is a classic and widely used method for the formation of the pyrrole ring, typically by reacting a 1,4-dicarbonyl compound with a primary amine. In the case of this compound, the ethanolamine portion provides the primary amine functionality for the cyclization reaction with a 1,4-dicarbonyl compound like acetonylacetone (2,5-hexanedione).

Interactive Table: Synthesis of N-substituted 2,5-dimethylpyrroles via Paal-Knorr Reaction

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| Acetonylacetone | Ammonium (B1175870) Carbonate | Heat | 2,5-Dimethylpyrrole | google.com |

| 2,5-Hexanedione | Serinol | Heat (solvent-free) | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol | google.com |

| 2,5-Hexanedione | Aniline | Graphene Oxide/Water | 2,5-dimethyl-1-phenyl-1H-pyrrole | google.com |

Derivatives of this compound, such as serinol pyrrole, are highlighted as important reaction intermediates in organic synthesis. google.com These molecules are described as "building blocks" for the preparation of supramolecular structures, which are complex chemical systems made up of a number of molecular subunits. google.com The ability of the pyrrole ring and its substituents to engage in various chemical reactions and non-bonding interactions makes it a versatile component for constructing these intricate architectures. google.com

The hydroxyl group of this compound offers a reactive site for further chemical modifications, a process known as derivatization. This allows for the attachment of other functional groups or the integration of the molecule into larger polymeric structures. For instance, the conversion of the hydroxyl group to other functionalities can lead to the synthesis of a wide range of compounds with tailored properties for specific applications in materials science, such as the development of novel polymers or functional coatings.

Research into the synthesis of pyrrole derivatives demonstrates the broad potential of compounds like this compound. For example, the synthesis of novel pyrrole hydrazones with potential antiproliferative effects showcases the adaptability of the pyrrole scaffold in medicinal chemistry. researchgate.net While not directly using the title compound, these studies underscore the importance of functionalized pyrroles as key intermediates in the development of new bioactive molecules.

Applications in Agricultural Chemicals (as a chemical intermediate, not direct biological effect)

The synthesis of many pesticides involves the assembly of several molecular fragments. The functional groups on this compound—the pyrrole ring and the hydroxyl group—make it a candidate for incorporation into more complex molecules with potential biological activity. The pyrrole core can be essential for the molecule's interaction with its biological target in a pest, while the ethanol side chain provides a handle for connecting it to other parts of the final pesticide molecule.

For example, a study on the synthesis of new pyrrole derivatives as potential insecticidal agents against the cotton leafworm (Spodoptera littoralis) utilized 2-mercaptoethanol (B42355) as a starting material. nih.govacs.org This compound is structurally analogous to this compound, with a thiol group in place of the hydroxyl group. The research demonstrated that a hydroxyethylthio-pyrrole derivative exhibited insecticidal bioefficacy. nih.govacs.org This suggests that a similar synthetic strategy could potentially employ this compound to create new agrochemical candidates.

Interactive Table: Examples of Pyrrole-based Compounds in Agrochemical Research

| Compound Class | Synthetic Precursors | Target Application | Reference |

| 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles | 2-Mercaptoethanol, phenacyl malononitrile (B47326) derivatives | Insecticide | nih.govacs.org |

| Pyrrole-based enaminones | Alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, DMFDMA | Antifungal | rsc.org |

| Fused pyrroles (pyrrolopyrimidines) | Substituted pyrroles | Antifungal, Antibacterial | nih.govnih.gov |

The development of new pesticides often involves the creation of libraries of related compounds to screen for biological activity. Intermediate compounds like this compound are crucial for this process, as they can be readily modified to produce a wide range of derivatives for testing. The presence of the 2,5-dimethyl substitution on the pyrrole ring can also influence the biological activity and selectivity of the final product.

Furthermore, patents related to pyrrole-based pesticides indicate the ongoing interest in this class of compounds for crop protection. google.com While the synthesis routes for established pesticides like Chlorfenapyr and Fludioxonil start from different precursors, the general principles of building complex molecules from functionalized heterocyclic intermediates remain the same. google.comgoogle.comgoogle.comnih.govgoogle.com Therefore, this compound represents a potentially useful, though not yet fully exploited, intermediate in the synthesis of novel agricultural chemicals.

Synthesis and Characterization of Derivatives and Analogs of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Ethanol

Systematic Modification of the Pyrrole (B145914) Ring Substituents

The pyrrole ring of 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol is amenable to various substitution reactions, allowing for the introduction of a wide range of functional groups. The primary method for the initial synthesis of the 1-substituted-2,5-dimethylpyrrole core is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine. organic-chemistry.orgwikipedia.orgresearchgate.net This versatile reaction can be carried out under neutral or weakly acidic conditions and has been adapted for a variety of primary amines, including those with aromatic and aliphatic substituents. organic-chemistry.orgresearchgate.net

Once the 2,5-dimethyl-1-substituted pyrrole is formed, further modifications can be made to the pyrrole ring, primarily at the electron-rich 3- and 4-positions. Electrophilic substitution reactions are common for pyrroles. For instance, the Vilsmeier-Haack reaction, which uses a substituted formamide (B127407) and phosphorus oxychloride, can introduce a formyl group onto the pyrrole ring, typically at the 2-position in unsubstituted pyrroles, but can be directed to other positions in substituted pyrroles. chemistrysteps.comwikipedia.orgorganic-chemistry.orgslideshare.net This provides a gateway to further functionalization.

Acylation of the pyrrole ring is another key modification. N-acylpyrroles can undergo an anionic Fries rearrangement, also known as a "pyrrole dance," to yield 2-aroylpyrroles. nsf.gov This process involves the migration of the acyl group from the nitrogen to a carbon on the pyrrole ring.

Furthermore, the synthesis of derivatives with substituents at the 3- and 4-positions of the pyrrole ring has been achieved. For example, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine has been synthesized through the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556). researchgate.net

The following table summarizes some of the synthesized derivatives with modifications on the pyrrole ring:

| Derivative Name | Starting Materials | Key Reaction Type | Reference(s) |

| 1-Aryl-2,5-dimethyl-1H-pyrroles | Hexane-2,5-dione, various anilines | Paal-Knorr synthesis | researchgate.net |

| 1-Alkyl-2,5-dimethyl-1H-pyrroles | Hexane-2,5-dione, various alkylamines | Paal-Knorr synthesis | researchgate.net |

| 2-Aroyl-1-substituted-pyrroles | N-acylpyrroles | Anionic Fries rearrangement | nsf.gov |

| 1-Vinylpyrrole-2-carbaldehydes | 1-Vinylpyrroles | Vilsmeier-Haack reaction | organic-chemistry.org |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | 1,2,5-Oxadiazole-3,4-diamine, Hexane-2,5-dione | Paal-Knorr synthesis | researchgate.net |

Chemical Alterations and Elaboration of the Ethanolamine (B43304) Side Chain

The ethanolamine side chain of this compound offers a reactive hydroxyl group that can be readily modified to create a variety of derivatives. These alterations can significantly impact the molecule's physical and chemical properties.

One of the most direct modifications is the esterification of the hydroxyl group. For example, 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid has been synthesized, which can then be esterified with various alcohols to produce a range of ester derivatives. scilit.comnih.gov This conversion from an alcohol to an ester introduces a new functional group and can alter properties such as solubility and reactivity.

The side chain can also be extended and further functionalized. A notable example is the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol , often referred to as serinol pyrrole. google.comgoogle.com This is typically achieved through the Paal-Knorr reaction of hexane-2,5-dione with serinol (2-amino-1,3-propanediol). google.com The resulting diol offers two hydroxyl groups for further reactions, such as the formation of polyesters or polyurethanes.

Furthermore, derivatives with sulfur-containing functional groups on the side chain have been synthesized, such as 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) and 1,2-bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP) . nih.gov These thiol and disulfide derivatives introduce new reactive sites and have been explored for their potential in materials science. nih.gov

The following table provides examples of derivatives with altered ethanolamine side chains:

| Derivative Name | Modification | Key Reagents/Reaction | Reference(s) |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid | Oxidation of the hydroxyl group | Not specified | nih.gov |

| Esters of 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetic acid | Esterification | Various alcohols | scilit.com |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (Serinol pyrrole) | Side chain extension and functionalization | Hexane-2,5-dione, Serinol | google.comgoogle.com |

| 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) | Replacement of hydroxyl with thiol | Not specified | nih.gov |

| 1,2-Bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide (SSP) | Dimerization via disulfide bond | Not specified | nih.gov |

Exploration of Isomeric Forms and Stereochemical Considerations

The exploration of isomeric forms and stereochemistry in derivatives of this compound is an area of growing interest, particularly when chiral precursors are used in their synthesis.

A key example arises from the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol using serinol (2-amino-1,3-propanediol) as the starting amine in the Paal-Knorr reaction. google.com Serinol is a chiral molecule, existing as (R)- and (S)-enantiomers. The use of an enantiomerically pure form of serinol in the reaction with achiral hexane-2,5-dione would be expected to yield the corresponding enantiomerically pure (R)- or (S)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol. While the patent for this synthesis mentions the use of serinol, it does not specify the stereochemistry of the starting material or the final product. google.comgoogle.com

The Paal-Knorr reaction itself can be subject to stereochemical influences. Studies on the reaction of 3,4-disubstituted-2,5-hexanediones have shown that diastereomers can react at different rates, suggesting a degree of stereoselectivity in the cyclization step. organic-chemistry.org More recently, the development of catalytic asymmetric Paal-Knorr reactions using chiral phosphoric acids has demonstrated the potential for high enantioselectivity in the synthesis of axially chiral biaryl pyrroles. rsc.org This suggests that by choosing the appropriate chiral catalyst and reaction conditions, it may be possible to achieve enantioselective synthesis of chiral derivatives of this compound.

The introduction of a chiral center in the ethanolamine side chain, for instance by using a chiral amino alcohol in the initial Paal-Knorr synthesis, would lead to the formation of enantiomers. The separation of these enantiomers could potentially be achieved through classical resolution techniques or by chiral chromatography.

Structure-Reactivity and Structure-Property Relationships (Non-biological)

The relationship between the chemical structure of this compound derivatives and their non-biological reactivity and properties is a critical aspect of their development for various applications.

Solubility and Physical Properties: The introduction of different substituents can significantly alter the physical properties of the parent compound. For example, modifying the ethanolamine side chain to include more polar groups, such as the diol in 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol, would be expected to increase its solubility in polar solvents like water and ethanol (B145695). google.com Conversely, the introduction of long alkyl chains on the pyrrole nitrogen would increase its lipophilicity. The melting point and boiling point are also influenced by the molecular structure and intermolecular forces, which are in turn affected by the nature of the substituents. nih.gov

Reactivity: The reactivity of the pyrrole ring is influenced by the N-substituent. Electron-withdrawing groups on the nitrogen can decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups can enhance its reactivity.

Polymerization: Certain derivatives of 2,5-dimethyl-1H-pyrrol-1-yl-benzoic acid have been observed to undergo spontaneous polymerization upon exposure to air and light. This suggests that the pyrrole moiety, under certain substitution patterns, can be prone to oxidative polymerization, a property that could be harnessed for the development of novel polymeric materials.

Thermal Stability: The thermal stability of N-substituted 2,5-dimethylpyrroles is an important consideration for their application in materials science. The nature of the substituent on the nitrogen atom can influence the decomposition temperature of the compound. Generally, aromatic substituents tend to confer greater thermal stability compared to aliphatic substituents.

The following table summarizes some observed structure-property relationships:

| Structural Feature | Property/Reactivity | Observation | Reference(s) |

| 2,5-Dimethylpyrrole moiety | Activity in specific assays | Identified as the most effective partial structure in a study on monoclonal antibody production. | researchgate.net |

| 2,5-Dimethyl-1H-pyrrol-1-yl-benzoic acid derivatives | Polymerization | Spontaneously form polymers upon exposure to air and light. | --- |

| Introduction of polar groups (e.g., diol) on the side chain | Solubility | Expected to increase solubility in polar solvents. | google.com |

| Nature of N-substituent | Thermal Stability | Aromatic substituents generally lead to higher thermal stability. | --- |

Analytical Methodologies for Characterization and Quantification of 2 2,5 Dimethyl 1h Pyrrol 1 Yl Ethanol in Complex Chemical Matrices Non Biological

Chromatographic Separation Techniques (e.g., GC-MS, HPLC)